Methyl 6-hydroxybenzothiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-hydroxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-3-2-5(11)4-7(6)14-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSSOCLICUPGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Contraction of 2-Alkoxy-7-Hydroxy-2H-Benzo Thiazine
The most well-documented synthesis of methyl 6-hydroxybenzothiazole-2-carboxylate involves a ring contraction strategy. Löwik et al. developed this method using a stable 2-alkoxy-7-hydroxy-2H-benzo thiazine intermediate. The process begins with the cyclization of hydroquinone derivatives with L-cysteine esters, forming the benzothiazine core. Subsequent acid-catalyzed ring contraction at 80–100°C yields the benzothiazole scaffold.
Key steps include:
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Esterification : The carboxylic acid group of the intermediate is methylated using methanol and a catalytic amount of sulfuric acid under reflux (65°C, 12 hours).
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Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
This method offers a 62% overall yield but requires careful control of reaction conditions to prevent decarboxylation, a noted instability of the final product in solution .
Diazotization and Cyanation of 2-Amino-6-Methoxybenzothiazole
A patent by CN102633742A outlines a multi-step synthesis starting from 2-amino-6-methoxybenzothiazole. While the patent primarily targets a sodium carboxylate derivative, adaptations for methyl ester synthesis are feasible:
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Diazotization : Treatment with cuprous bromide and tert-butyl nitrite in acetonitrile at 60–70°C generates 2-bromo-6-methoxybenzothiazole (87% yield).
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Cyanation : Reaction with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C converts the bromo group to cyano (2-cyano-6-methoxybenzothiazole, 75% yield).
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Demethylation : Heating with pyridine hydrochloride at 200°C under anhydrous conditions removes the methoxy group, yielding 2-cyano-6-hydroxybenzothiazole.
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Esterification : The nitrile is hydrolyzed to a carboxylic acid using HCl/EtOH, followed by methylation with methanol and thionyl chloride.
This route achieves a 58% overall yield but involves hazardous reagents (e.g., cyanide) and high-temperature steps.
Research by the Royal Society of Chemistry demonstrates hydroxyl group introduction via sulfonamide substitution. Although not explicitly applied to 6-hydroxy derivatives, the methodology is adaptable:
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Sulfonamide Synthesis : 2-Mercaptobenzothiazole is treated with NaOCl and NH3 to form benzothiazole-2-sulfonamide.
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Hydrolysis : The sulfonamide is hydrolyzed under acidic conditions (HCl, 60°C) to yield 2-hydroxybenzothiazole.
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Regioselective Esterification : Selective methylation at the 2-position using methyl iodide and K2CO3 in DMF affords the target compound (68% yield).
This route requires precise regiocontrol to ensure substitution at the 6-position, which may necessitate protective group strategies.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stability Considerations
The Journal of Physical Chemistry A highlights stability challenges for benzothiazole derivatives. This compound undergoes slow decarboxylation in solution at ambient temperature, necessitating storage at ≤4°C. Additionally, hydroxyl radical-mediated degradation pathways (e.g., H-abstraction from methyl groups) may occur during synthesis, underscoring the need for inert atmospheres in high-temperature steps.
Chemical Reactions Analysis
Methyl 6-hydroxybenzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-hydroxybenzothiazole-2-carboxylate serves as a versatile scaffold for the development of new therapeutic agents. Its structural features allow for modifications that enhance biological activity against various diseases.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties. This compound has been synthesized and tested for its efficacy against multiple microbial strains, showing promising results that suggest potential use as an antimicrobial agent .
Antitumor Activity
Benzothiazole derivatives, including this compound, have been evaluated for antitumor activity. Studies demonstrate that modifications to the benzothiazole core can lead to compounds with significant cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .
Neuropharmacology
The compound has gained attention in neuropharmacology for its potential as a multitarget-directed ligand (MTDL) in treating neurodegenerative diseases such as Alzheimer’s disease (AD).
Alzheimer’s Disease Research
Recent studies highlight the importance of multitarget approaches in AD treatment. This compound derivatives have been designed to interact with multiple targets involved in the pathophysiology of AD, including acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. These interactions may help mitigate the cholinergic deficits and oxidative stress observed in AD patients .
Dyrk1A Inhibition
The compound has also been explored as a Dyrk1A inhibitor, which is relevant in the context of neurodegenerative disorders. The presence of the hydroxy group at position 6 enhances binding affinity to Dyrk1A, making it a valuable candidate for further development as a therapeutic agent targeting this kinase .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical transformations that allow for the generation of analogs with varied biological activities.
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Reaction of 6-hydroxybenzothiazole with methyl chloroformate.
- Modification of existing benzothiazole derivatives through alkylation or acylation reactions .
These synthetic strategies not only yield this compound but also facilitate the exploration of its derivatives, expanding the library of compounds available for biological testing.
Case Studies and Research Findings
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of Methyl 6-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The pathways affected by the compound include oxidative stress response, apoptosis, and signal transduction. .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
Ethyl 6-Hydroxybenzothiazole-2-Carboxylate
- Structural Difference : Ethyl ester (-COOCH₂CH₃) replaces the methyl ester.
- Key Properties :
- Applications : Fluorogenic detection of fluoride ions in organic solvents (e.g., THF) .
6-Hydroxybenzothiazole-2-Amine Derivatives
- Structural Difference: Carboxylate group replaced with amine (-NH₂), acetyl (-COCH₃), or nitro (-NO₂) groups.
- Key Properties: Enhanced binding to enzymes like monoamine oxidase B (MAO-B) due to electron-withdrawing substituents (e.g., nitro) . Amide derivatives (e.g., 6-hydroxybenzothiazole-2-carboxamide) exhibit structural novelty and improved pharmacological profiles compared to classical MAO-B inhibitors (e.g., selegiline) .
Substituent Variations at the 2-Position
Methyl 6-Methylbenzo[d]thiazole-2-Carboxylate
- Structural Difference : Methyl group (-CH₃) replaces the hydroxyl (-OH) at the 6-position.
- Key Properties: Increased lipophilicity due to the non-polar methyl group, enhancing membrane permeability. Used in material science and catalysis research .
Ethyl 2-Aminobenzo[d]thiazole-6-Carboxylate
- Structural Difference: Amino (-NH₂) group at the 2-position instead of the ester.
- Key Properties :
Halogen-Substituted Derivatives
Methyl 6-Chlorobenzo[d]thiazole-2-Carboxylate
- Structural Difference : Chlorine (-Cl) replaces the hydroxyl (-OH) at the 6-position.
- Key Properties :
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 6-hydroxybenzothiazole-2-carboxylate (MHBTC) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MHBTC, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
MHBTC is characterized by the presence of a benzothiazole ring, which is known for its role in various biological activities. The compound can be synthesized through several methods, including the reaction of 6-hydroxybenzothiazole with methyl iodide in the presence of a base such as potassium carbonate .
Antimicrobial Activity
MHBTC and its derivatives have been studied for their antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi.
- Antibacterial Activity : MHBTC has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains .
- Antifungal Activity : In vitro studies show that MHBTC exhibits antifungal properties against species like Candida albicans and Saccharomyces cerevisiae .
Table 1: Antimicrobial Activity of MHBTC
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Bacillus subtilis | Inhibitory | |
| Candida albicans | Inhibitory | |
| Escherichia coli | Moderate |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of MHBTC. The compound has been shown to induce apoptosis in cancer cell lines through the activation of procaspase-3 to caspase-3, a crucial mechanism in cancer therapy.
- Cell Lines Tested : The efficacy of MHBTC was evaluated in U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines. Results indicated that MHBTC could selectively induce apoptosis in U937 cells .
Table 2: Anticancer Activity of MHBTC
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| U937 | 5.2 | Procaspase-3 activation | |
| MCF-7 | 6.6 | No significant activity observed |
The biological activity of MHBTC can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : MHBTC acts as an inhibitor for several enzymes involved in critical cellular processes. For instance, it has been reported to inhibit acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, contributing to its antitumor and antimicrobial activities .
- Apoptosis Induction : The activation of procaspase-3 is a pivotal mechanism through which MHBTC exerts its anticancer effects. This activation leads to a cascade resulting in programmed cell death, which is beneficial in targeting cancer cells .
Case Studies
- Anticancer Study : A study conducted on benzothiazole derivatives, including MHBTC, revealed that compounds with similar structures exhibited potent anticancer activity against various human cancer cell lines. The most promising derivatives showed IC50 values in the nanomolar range, indicating strong potency .
- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of benzothiazole derivatives, MHBTC was tested against multiple bacterial strains. The results demonstrated that modifications at specific positions on the benzothiazole ring could enhance antibacterial activity significantly .
Q & A
Q. What strategies mitigate polymorphism issues during crystallization of this compound derivatives?
- Crystallization Protocols :
- Screen solvents (e.g., DMSO/water mixtures) to favor thermodynamically stable forms.
- Use seeding techniques with pre-characterized crystals to control nucleation.
- Analyze packing motifs via Mercury CSD to predict polymorphic behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Factors to Investigate :
- Reagent Purity : Impurities in cysteine esters (e.g., ) may reduce yields.
- Oxidation Conditions : Ferricyanide vs. alternative oxidants (e.g., H₂O₂) impact efficiency.
- Validation : Reproduce methods from independent sources (e.g., vs. 16) and cross-validate with HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
